molecular formula C11H17F2NO B2659797 N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide CAS No. 2224473-52-1

N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide

Cat. No.: B2659797
CAS No.: 2224473-52-1
M. Wt: 217.26
InChI Key: CTYQZABWTVQVGX-UHFFFAOYSA-N
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Description

N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluorocycloheptyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide typically involves the reaction of 3,3-difluorocycloheptanone with an appropriate amine to form the corresponding imine, followed by reduction to yield the amine. This amine is then reacted with acryloyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocycloheptyl group may enhance binding affinity and specificity, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,3-Difluorocyclobutyl)methyl]prop-2-enamide
  • N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide
  • N-[(3,3-Difluorocyclooctyl)methyl]prop-2-enamide

Uniqueness

N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(3,3-difluorocycloheptyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c1-2-10(15)14-8-9-5-3-4-6-11(12,13)7-9/h2,9H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYQZABWTVQVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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